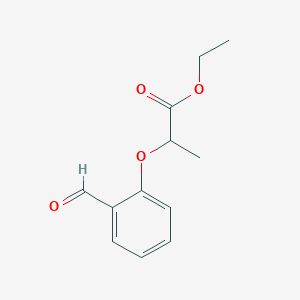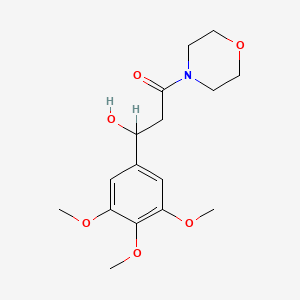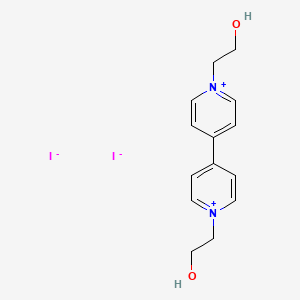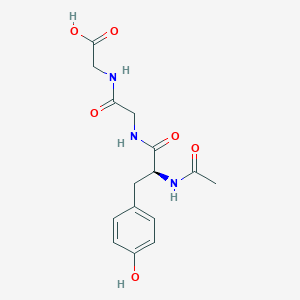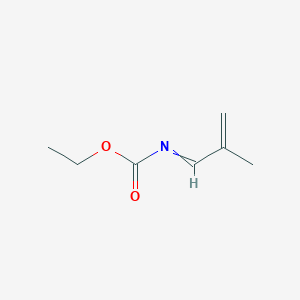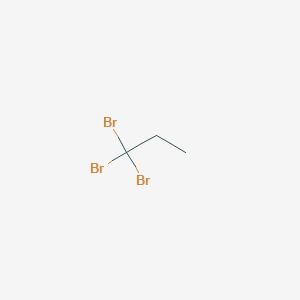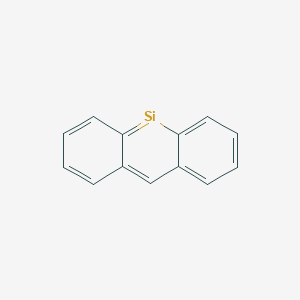
9-Silaanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Silaanthracene is a silicon-containing aromatic compound that belongs to the class of silaaromatic compounds. It is structurally similar to anthracene, with a silicon atom replacing one of the carbon atoms in the central ring. This modification imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Silaanthracene typically involves the use of kinetically stabilized intermediates to prevent unwanted side reactions. One common method is the reaction of a silicon-containing precursor with polycyclic aromatic hydrocarbons. For example, a kinetically stabilized this compound can be synthesized through a [4+2] cycloaddition reaction with anthracene derivatives .
Industrial Production Methods: The use of protective groups and controlled reaction conditions are crucial to ensure the stability and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Silaanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving the silicon atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and organolithium compounds are employed for substitution reactions
Major Products Formed: The major products of these reactions include siloxanes, silanes, and various substituted silaaromatic compounds. The specific products depend on the reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
9-Silaanthracene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 9-Silaanthracene exerts its effects is primarily through its interactions with other molecules via its silicon atom. The silicon atom can participate in various bonding interactions, including coordination with metals and hydrogen bonding. These interactions can influence the compound’s reactivity and stability, making it a versatile tool in chemical synthesis and materials science .
Vergleich Mit ähnlichen Verbindungen
Silabenzene: Another silaaromatic compound with a silicon atom replacing a carbon atom in benzene.
1-Silanaphthalene: A silicon-containing naphthalene derivative.
2-Silanaphthalene: Another naphthalene derivative with silicon substitution.
Uniqueness: 9-Silaanthracene is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Eigenschaften
CAS-Nummer |
23636-28-4 |
|---|---|
Molekularformel |
C13H9Si |
Molekulargewicht |
193.29 g/mol |
InChI |
InChI=1S/C13H9Si/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H |
InChI-Schlüssel |
IMKBRORYCUZIMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=[Si]2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


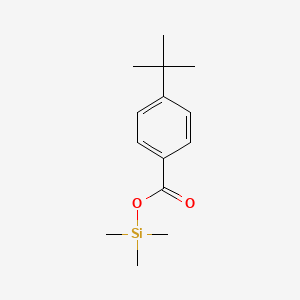

![[(2-Chloroethenyl)sulfanyl]benzene](/img/structure/B14695770.png)

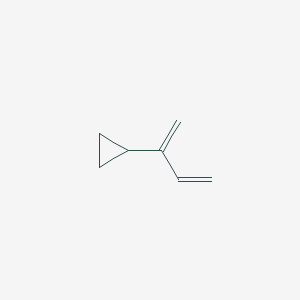
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14695790.png)
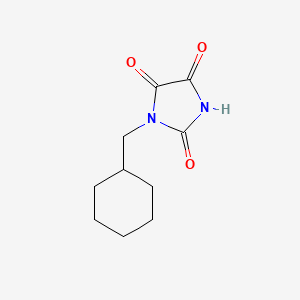
![1-Bromo-4-[2-(tert-butylperoxy)propan-2-yl]benzene](/img/structure/B14695795.png)
